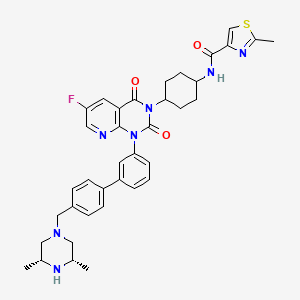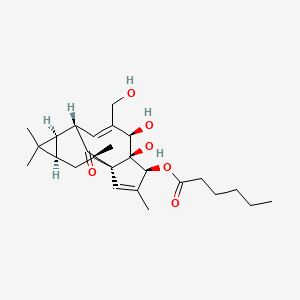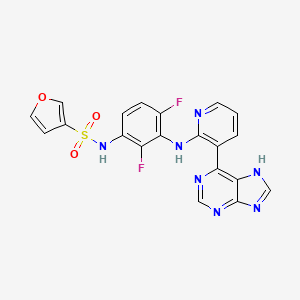![molecular formula C22H34N4O4 B608171 (2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide CAS No. 1198588-57-6](/img/structure/B608171.png)
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Overview
Description
JBIR-15 is a fungal metabolite produced by A. sclerotiorum. It has antifungal activity against C. albicans (MIC = 30 μM) but has no observable antibacterial activity against E. coli and S. aureus or cytotoxicity against HL-60 and A549 cells.
JBIR-15 is a fungal metabolite. It demonstrates antifungal activity against C. albicans.
Scientific Research Applications
Chemical Structure and Analysis
A study on compounds closely related to the chemical , specifically the monoterpenes obtained from Histiogaster sp. A096, highlights the importance of detailed chemical analysis including GC/MS, UV, and NMR spectra in understanding the structural properties of such complex molecules (Hiraoka et al., 2001).
Catalytic Potential in Oxidation Processes
The synthesis and catalytic properties of manganese complexes containing 1,4,7-triazacyclononane-derived ligands, as found in the compound under discussion, have been studied. These complexes show potential for catalyzing the oxidation of olefins, alkanes, and alcohols, indicating the compound's relevance in catalytic chemistry (Romakh et al., 2007).
Synthetic Applications
Research on synthetic blocks derived from compounds like R-(−)-carvone, which share structural similarities with the compound , underscores the synthetic versatility of such molecules in creating various functionally diverse derivatives (Valeev et al., 2010).
Potential in Drug Development
Studies on chromene derivatives demonstrate the compound's potential application in drug development, particularly as leads for new anticancer drugs. Such compounds have been shown to act as DNA intercalators, which is critical in the design of anticancer therapies (Santana et al., 2020).
Coordination Chemistry and Complex Formation
Research on the coordinative flexibility of related compounds in forming mononuclear and binuclear complexes demonstrates the compound's significance in coordination chemistry. Such studies contribute to understanding the complexation behavior of these molecules (Warren et al., 2004).
Biological Activities and Applications
The synthesis and study of novel triazole compounds containing N,N‐dialkyldithiocarbamate moiety, structurally related to the compound , reveal potential biological activities including fungistasis and plant growth regulation (Liangzhong et al., 2010).
Biochemical Analysis
Biochemical Properties
JBIR-15 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between JBIR-15 and these proteases is characterized by the formation of stable enzyme-inhibitor complexes, which prevent the proteases from performing their catalytic functions. Additionally, JBIR-15 has been found to bind to specific receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of JBIR-15 on various types of cells and cellular processes are profound. In cancer cells, JBIR-15 has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Furthermore, JBIR-15 influences gene expression by upregulating or downregulating the transcription of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, JBIR-15 exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity and altering their conformation . This binding interaction is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. JBIR-15 also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . Additionally, JBIR-15 can activate or inhibit signaling pathways by binding to cell surface receptors and intracellular signaling molecules.
Temporal Effects in Laboratory Settings
The effects of JBIR-15 change over time in laboratory settings. Initially, JBIR-15 exhibits high stability and retains its biological activity for extended periods . Over time, it undergoes degradation, leading to a gradual decrease in its potency. Long-term studies have shown that JBIR-15 can cause sustained changes in cellular function, including alterations in cell cycle progression, metabolic activity, and stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of JBIR-15 vary with different dosages in animal models. At low doses, JBIR-15 exhibits minimal toxicity and exerts beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, JBIR-15 can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
JBIR-15 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites . Understanding the metabolic pathways of JBIR-15 is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
JBIR-15 is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters . Once inside the cells, JBIR-15 can bind to intracellular proteins and be sequestered in specific cellular compartments . The distribution of JBIR-15 within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of JBIR-15 plays a critical role in its activity and function. JBIR-15 is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also translocate to the nucleus, where it modulates gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of JBIR-15, directing it to specific compartments or organelles.
properties
IUPAC Name |
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQPLRWXHSRNAW-VUOPYGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of JBIR-15 and what are its notable biological activities?
A1: JBIR-15 was first isolated from the culture broth of the sponge-derived fungus Aspergillus sclerotiorum Huber Sp080903f04. [] This compound is a derivative of aspochracin, differing in the absence of a methyl group on the alanyl residue. [] Research indicates that JBIR-15 exhibits selective antifungal activity against Candida albicans, showcasing its potential as a lead compound for antifungal drug development. []
Q2: How does the structure of JBIR-15 compare to other similar compounds and what impact does this have on its activity?
A2: JBIR-15 is structurally similar to aspochracin, with the key difference being the N-demethylation at the alanyl residue. [] This subtle structural change leads to differences in their biological activities. For instance, while both compounds demonstrate antifungal activity, their potency against specific fungal species might differ. Further research exploring the Structure-Activity Relationship (SAR) of JBIR-15 and its analogues could provide valuable insights into optimizing its antifungal efficacy and selectivity. [, ]
Q3: Are there any studies investigating the mechanism of action of JBIR-15 against Candida albicans?
A3: While the provided research highlights the antifungal activity of JBIR-15 against Candida albicans, [] the specific mechanism of action remains to be elucidated. Further investigations are needed to determine the cellular targets and pathways affected by JBIR-15, providing a deeper understanding of its antifungal properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)






![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)

